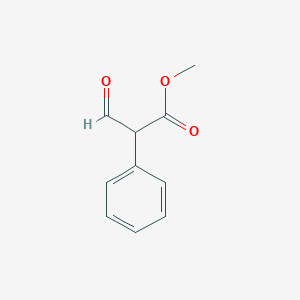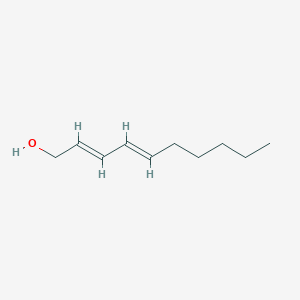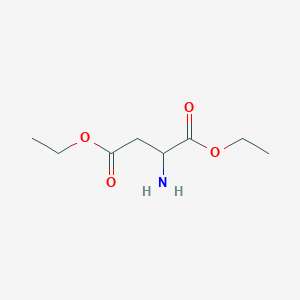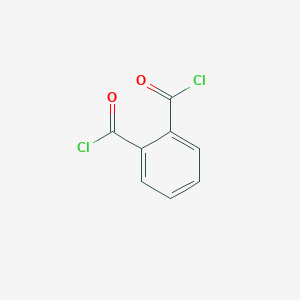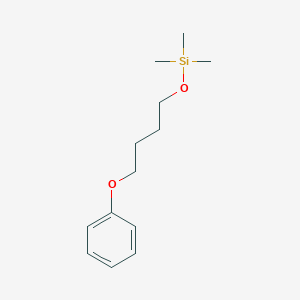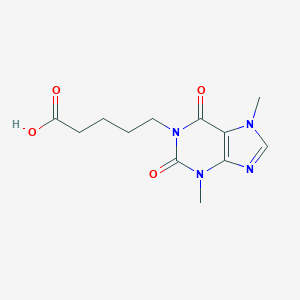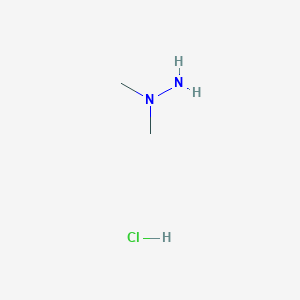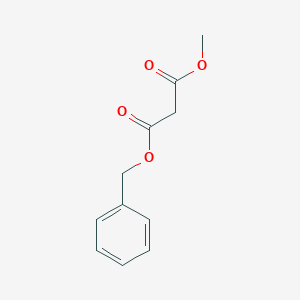
Benzylmethylmalonat
Übersicht
Beschreibung
Benzyl methyl malonate is a chemical compound that is often used as an intermediate in organic synthesis. It is a derivative of malonic acid where one of the hydrogens has been replaced by a benzyl group and another by a methyl group. This compound is of interest due to its reactivity, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in synthetic chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of benzyl methyl malonate and its derivatives. For instance, the reaction of α-monosubstituted tert-butyl methyl malonate with benzoyl peroxide under phase-transfer catalysis conditions affords α,α-disubstituted products with high enantioselectivity, showcasing the utility of this methodology in synthesizing complex molecules such as mineralocorticoid receptor antagonists . Additionally, solvent-free alkylation of dimethyl malonate using benzyl alcohols catalyzed by an FeCl3/SiO2 mixture under microwave irradiation has been reported to produce benzylic derivatives of dimethyl malonate in high yields .
Molecular Structure Analysis
The molecular structure of benzyl methyl malonate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of diethyl 2-(4-methylbenzylidene)malonate was determined by NMR, mass spectroscopy, and X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Benzyl methyl malonate and its derivatives participate in various chemical reactions. For instance, the tandem reaction of 2-(2-(alkynyl)benzylidene)malonate with indole or imidazole derivatives leads to the formation of complex heterocyclic compounds . The nickel-catalyzed benzylic substitution of benzyl esters with malonates as a soft carbon nucleophile is another example of the reactivity of benzyl methyl malonate derivatives, providing a range of alkylation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl methyl malonate derivatives are influenced by their molecular structure. For example, the introduction of methylthionation on benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives can control packing structures and molecular orientation, which is crucial for the performance of organic semiconductors . The compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can be studied using quantum chemical methods, as demonstrated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Benzylmethylmalonat wird häufig als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet . Es spielt eine entscheidende Rolle bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) und ist an der Synthese komplexer Moleküle wie Barbiturate, Sedativa und Antikonvulsiva beteiligt. Seine Reaktivität ermöglicht die Bildung verschiedener chemischer Strukturen, was es in der Medikamentenentwicklung unentbehrlich macht.
Organische Synthese
In der organischen Chemie wird this compound in der Malonestersynthese verwendet . Dieser Prozess wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet und ist fundamental beim Aufbau komplexer organischer Verbindungen. Das Malonat dient als Nukleophil in Alkylierungsreaktionen, was zur Bildung von substituierten Essigsäuren führt, die wichtige Zwischenprodukte in der organischen Synthese sind.
Chemische Forschung
Forscher verwenden this compound aufgrund seiner Reaktivität und Stabilität in verschiedenen chemischen Syntheseprozessen . Es ist besonders nützlich in Reaktionen, die Ester-Zwischenprodukte erfordern, und kann zur Synthese einer Vielzahl von chemischen Produkten verwendet werden, darunter Farbstoffe, Duftstoffe und Polymere.
Materialwissenschaften
Obwohl spezifische Anwendungen von this compound in den Materialwissenschaften nicht umfassend dokumentiert sind, legt seine Rolle als chemisches Zwischenprodukt sein Potenzial bei der Synthese neuer Materialien nahe . Seine Eigenschaften könnten zur Entwicklung neuartiger Polymere oder Beschichtungen mit einzigartigen Eigenschaften genutzt werden.
Biochemische Forschung
This compound könnte Auswirkungen auf die biochemische Forschung haben, insbesondere auf die Untersuchung von Stoffwechselwegen, die Malonate beinhalten . Da Malonat ein bekannter Inhibitor der Succinatdehydrogenase ist, einem wichtigen Enzym im Zitronensäurezyklus, könnte this compound zur Untersuchung der Enzymhemmung und -regulation im Zellstoffwechsel verwendet werden.
Industrielle Anwendungen
Industriell wird this compound als Zwischenprodukt bei der Synthese verschiedener Chemikalien verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668"
Wirkmechanismus
Target of Action
Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of benzyl methyl malonate are the enzymes involved in this synthesis process.
Mode of Action
The mode of action of benzyl methyl malonate involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .
Biochemical Pathways
Benzyl methyl malonate is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .
Result of Action
The result of the action of benzyl methyl malonate is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.
Safety and Hazards
Benzyl methyl malonate should not be used in food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Benzyl Methyl Malonate are not well-studied. It is known that the compound can participate in reactions similar to those of other esters. For instance, it can undergo hydrolysis, a reaction that breaks the ester bond to produce a carboxylic acid and an alcohol . This property could potentially allow Benzyl Methyl Malonate to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that the compound can undergo reactions typical of esters, such as hydrolysis . This reaction could potentially involve binding interactions with enzymes, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Like other esters, it is likely to be stable under standard laboratory conditions
Eigenschaften
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



